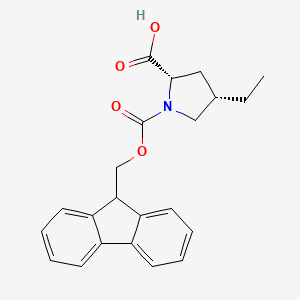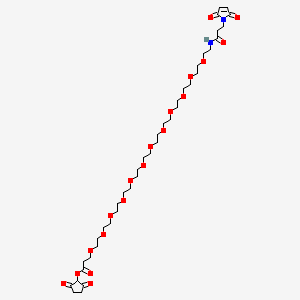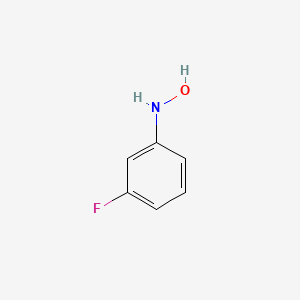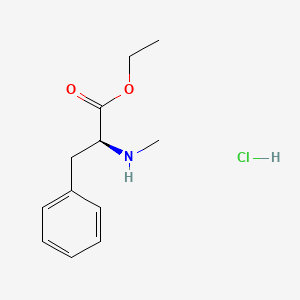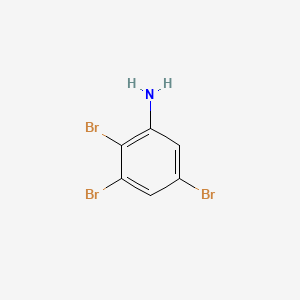
2,3,5-Tribromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo various coupling reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Diazonium Salts: Intermediate products for further reactions.
Reduced Amines: Products of reduction reactions.
Scientific Research Applications
2,3,5-Tribromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated derivative of aniline with bromine atoms at the 2, 4, and 6 positions.
2,3,4-Tribromoaniline: Brominated aniline with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
609-17-6 |
|---|---|
Molecular Formula |
C6H4Br3N |
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,5-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI Key |
BRFIPEIKLLLCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


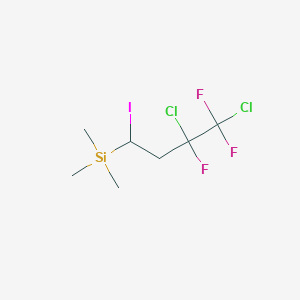
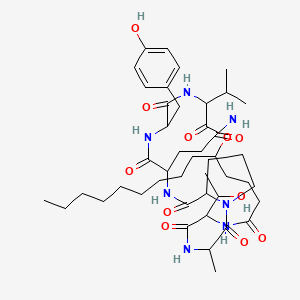
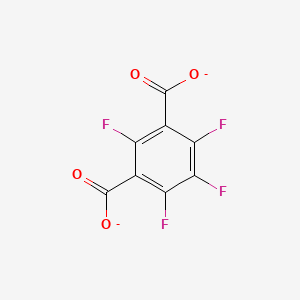
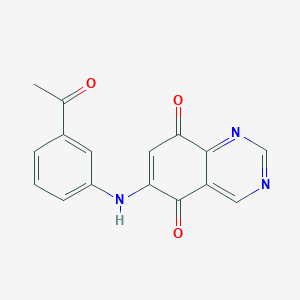
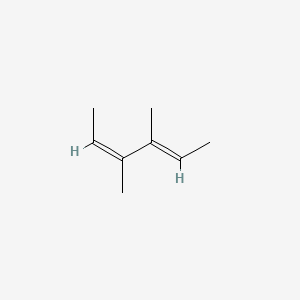

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
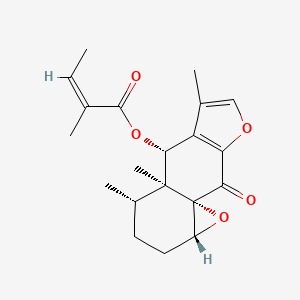
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
